For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Tumor Treating Fields (TTFields)
Introduction
Tumor Treating Fields (TTFields) are a novel, non-invasive anti-cancer therapy that utilizes low-intensity, intermediate-frequency alternating electric fields to disrupt the division of cancer cells.[1][2] This modality has been approved by the FDA for the treatment of glioblastoma multiforme (GBM) and mesothelioma, with ongoing research exploring its efficacy in a variety of other solid tumors.[3][4] This guide provides a comprehensive technical overview of TTFields, including their mechanism of action, quantitative data from key clinical trials, detailed experimental protocols, and the signaling pathways involved in their therapeutic effect.
Core Mechanism of Action
TTFields exert their anti-cancer effects through a multimodal mechanism, primarily targeting dividing cells.[3][5] The core principles of their action are:
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Disruption of Mitosis: TTFields interfere with the formation of the mitotic spindle by preventing the proper alignment of tubulin dimers during polymerization. This disruption leads to mitotic arrest and subsequent cell death.[2][6]
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Dielectrophoresis: During cytokinesis, the hourglass shape of the dividing cell creates a non-uniform electric field. This results in dielectrophoretic forces that push polar macromolecules and organelles towards the mitotic furrow, leading to structural disruption and cell fragmentation.[2][7]
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Induction of Cellular Stress: TTFields have been shown to induce endoplasmic reticulum (ER) stress and autophagy in cancer cells.[8]
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Immune Response Modulation: Emerging evidence suggests that TTFields can promote an anti-tumor immune response by inducing immunogenic cell death.[5][9]
The frequency of the applied electric field is a critical parameter, with optimal frequencies varying for different cancer cell types.[10] For glioblastoma, a frequency of 200 kHz is typically used, while for other cancers, different frequencies may be more effective.[11] The intensity of the electric fields generally ranges from 1 to 3 V/cm.[9][12]
Quantitative Data from Clinical Trials
The efficacy of TTFields has been evaluated in several key clinical trials. The following tables summarize the quantitative data from these studies.
| Table 1: Efficacy of TTFields in Newly Diagnosed Glioblastoma (EF-14 Trial) | |
| Metric | TTFields + Temozolomide |
| Median Overall Survival | 20.9 months |
| 2-Year Survival Rate | 43% |
| 5-Year Survival Rate | 13% |
| Source:[5] |
| Table 2: Efficacy of TTFields in Recurrent Glioblastoma (EF-11 Trial) | |
| Metric | TTFields Monotherapy |
| Median Overall Survival | 6.6 months |
| 1-Year Survival Rate | 20% |
| Source:[1] |
| Table 3: Efficacy of TTFields in Malignant Pleural Mesothelioma (STELLAR Trial) | |
| Metric | TTFields + Chemotherapy |
| Median Overall Survival | 18.2 months |
| Source:[13] |
Experimental Protocols
The following sections detail the methodologies for key in vitro and in vivo experiments used to study the effects of TTFields.
In Vitro Assays
Objective: To assess the anti-proliferative and cytotoxic effects of TTFields on cancer cell lines.
Methodology:
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Cell Culture: Cancer cell lines (e.g., glioblastoma, ovarian cancer) are cultured in appropriate media and conditions.
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TTFields Application: Cells are seeded in petri dishes or flasks containing ceramic transducer arrays. The inovitro™ system is commonly used to apply TTFields at a specific frequency (e.g., 200 kHz for GBM) and intensity (e.g., 1-3 V/cm) for a defined duration (e.g., 72 hours). Control cells are cultured under identical conditions without the application of TTFields.
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Assessment of Cell Viability: Cell viability is measured using assays such as the MTT assay or by direct cell counting.
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Clonogenic Assay: To assess long-term survival, a clonogenic assay is performed where cells are treated with TTFields and then allowed to form colonies over a period of 7-14 days.
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Flow Cytometry: Flow cytometry can be used to analyze cell cycle distribution, apoptosis (e.g., using Annexin V staining), and cell membrane permeability.[14]
In Vivo Models
Objective: To evaluate the efficacy and safety of TTFields in animal models of cancer.
Methodology:
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Animal Models: Immunocompromised mice or rats are commonly used. Tumors are established either subcutaneously or orthotopically (e.g., intracranial injection for glioblastoma models).
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TTFields Application: A dedicated inovivo™ system is used for applying TTFields to small animals.[15][16] This involves the placement of transducer arrays on the skin surrounding the tumor. The animals are housed in specialized cages that allow for continuous treatment.[15]
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Treatment Monitoring: Tumor growth is monitored regularly using calipers for subcutaneous tumors or imaging techniques (e.g., bioluminescence, MRI) for orthotopic tumors.
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Efficacy Endpoints: Key endpoints include tumor growth inhibition, reduction in tumor volume, and overall survival of the animals.
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Safety Assessment: The safety of the treatment is evaluated by monitoring the animals' weight, general health, and through histological analysis of major organs at the end of the study.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by TTFields and a typical experimental workflow for their study.
Figure 1: Overview of signaling pathways modulated by TTFields.
Figure 2: A typical experimental workflow for in vitro TTFields research.
Tumor Treating Fields represent a significant advancement in cancer therapy, offering a non-invasive treatment modality with a favorable safety profile.[6] Their unique mechanism of action, centered on the physical disruption of dividing cancer cells, provides a compelling rationale for their use in combination with other cancer treatments. Ongoing research continues to elucidate the complex molecular and cellular effects of TTFields, opening new avenues for therapeutic innovation and expanding their potential application across a broader range of solid tumors.
References
- 1. A review of Tumor Treating Fields and their future implication in treatment of platinum resistant ovarian cancer - MedCrave online [medcraveonline.com]
- 2. cancerireland.ie [cancerireland.ie]
- 3. The Mechanisms of Action of Tumor Treating Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Recent advances in Tumor Treating Fields (TTFields) therapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. academic.oup.com [academic.oup.com]
- 9. A review of tumor treating fields (TTFields): advancements in clinical applications and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TM-16: INVESTIGATING THE MECHANISMS OF ACTION OF TUMOR TREATING FIELDS: A COMPUTATIONAL MODELING STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. The schemes, mechanisms and molecular pathway changes of Tumor Treating Fields (TTFields) alone or in combination with radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Protocol for applying Tumor Treating Fields in mouse models of cancer using the inovivo system - PubMed [pubmed.ncbi.nlm.nih.gov]
